![molecular formula C11H14BrN B2455862 2-[(2-溴苯基)甲基]吡咯烷 CAS No. 316139-87-4](/img/structure/B2455862.png)
2-[(2-溴苯基)甲基]吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has also been developed .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions. For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .
科学研究应用
- ABAD抑制剂:2-(2-溴苯基)吡咯烷在合成ABAD(淀粉样蛋白β结合醇脱氢酶)抑制剂中起着至关重要的作用。 ABAD与阿尔茨海默病有关,抑制其活性可能是一种潜在的治疗策略 .
药物化学与药物开发
总之,2-(2-溴苯基)吡咯烷的多种应用涵盖药物化学、癌症研究、有机合成、材料科学、催化和药理学。 其独特的结构和反应性不断激发这些领域创新的研究 . 如果你需要更多细节或有其他问题,请随时提问!😊
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have a wide range of biological activities . They are present in many natural products and pharmacologically important agents .
Mode of Action
Compounds derived from it exhibit potent inhibitory effects on target proteins . This suggests that it may act as an inhibitor for certain proteins, affecting their function.
Biochemical Pathways
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that the compound plays a crucial role in the preparation of n-(phenylsulfonyl)benzamides, which are utilized as bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
实验室实验的优点和局限性
2-(2-Bromobenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive and can be difficult to use in certain reactions.
未来方向
There are a variety of potential future directions for the use of 2-(2-Bromobenzyl)pyrrolidine. It could be used in the synthesis of more complex heterocyclic compounds, as well as in the synthesis of pharmaceuticals and pesticides. It could also be used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. In addition, it could be used in the synthesis of catalysts and other organic compounds, as well as in the synthesis of polymers materials. Finally, it could be used in the development of new drugs and therapeutic agents.
合成方法
2-(2-Bromobenzyl)pyrrolidine can be synthesized in two steps. The first step is the formation of 2-bromobenzaldehyde from benzaldehyde and bromine. This is done by reacting benzaldehyde with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step is the formation of 2-(2-Bromobenzyl)pyrrolidine from 2-bromobenzaldehyde and pyrrolidine. This is done by reacting the 2-bromobenzaldehyde with pyrrolidine in the presence of an acid, such as hydrochloric acid or sulfuric acid.
安全和危害
The safety data sheet for a similar compound, “1-(2-Bromobenzyl)pyrrolidine”, suggests that it may cause severe skin burns and eye damage, and may be toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
生化分析
Biochemical Properties
2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Cellular Effects
The compounds derived from 2-[(2-bromophenyl)methyl]pyrrolidine exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .
Molecular Mechanism
The molecular mechanism of 2-[(2-bromophenyl)methyl]pyrrolidine involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Temporal Effects in Laboratory Settings
This suggests a potential efficacy against resistant mutations over time .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2-[(2-bromophenyl)methyl]pyrrolidine in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .
Metabolic Pathways
It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .
Transport and Distribution
Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .
Subcellular Localization
Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .
属性
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJWMRIFFFWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316139-87-4 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

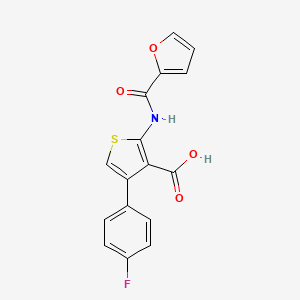
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
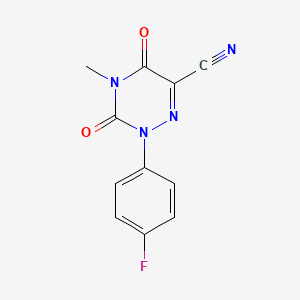
![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)
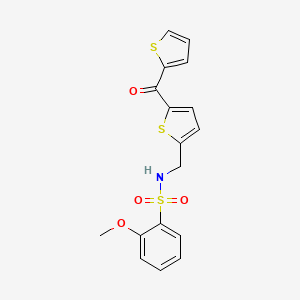
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)
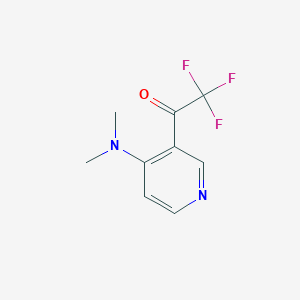
![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

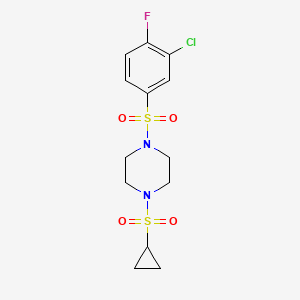
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)